molecular formula C16H24 B14761087 Cyclohexadeca-1,9-diyne CAS No. 1697-71-8

Cyclohexadeca-1,9-diyne

Cat. No.: B14761087
CAS No.: 1697-71-8
M. Wt: 216.36 g/mol
InChI Key: GXUWHVULMVSCKW-UHFFFAOYSA-N
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Description

Cyclohexadeca-1,9-diyne is a cyclic alkyne featuring two conjugated triple bonds at positions 1 and 9 within a 16-membered ring. This structure imparts unique strain and electronic properties, making it valuable in transition metal-catalyzed cycloaddition reactions.

Properties

CAS No.

1697-71-8

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

cyclohexadeca-1,9-diyne

InChI

InChI=1S/C16H24/c1-2-4-6-8-10-12-14-16-15-13-11-9-7-5-3-1/h1-6,11-16H2

InChI Key

GXUWHVULMVSCKW-UHFFFAOYSA-N

Canonical SMILES

C1CCCC#CCCCCCCC#CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexadeca-1,9-diyne can be synthesized through several methods, including:

Industrial Production Methods:

Chemical Reactions Analysis

Cyclohexadeca-1,9-diyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄, and other oxidizing agents.

    Reduction: Pd/C, hydrogen gas (H₂).

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Cyclohexadecane.

    Substitution: Amino or thio-substituted this compound derivatives.

Mechanism of Action

The mechanism of action of cyclohexadeca-1,9-diyne involves its ability to participate in various chemical reactions due to the presence of its triple bonds. These reactions can lead to the formation of reactive intermediates, such as radicals or carbocations, which can interact with molecular targets and pathways in biological systems. The compound’s reactivity is influenced by factors such as the nature of the substituents on the ring and the reaction conditions .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of this compound and Analogues
Compound Molecular Formula Bond Type Key Reactivity Applications
This compound C₁₆H₂₄ Conjugated diyne Metal-catalyzed cycloadditions Macrocycle synthesis
Deca-1,9-diyne C₁₀H₁₄ Linear diyne [2+2+2] Cycloaddition (Co-mediated) Natural product analogues
Cyclohexadeca-1,9-diene C₁₆H₂₈ Conjugated diene Epoxidation, aromatization Musk fragrance precursors
5,6-Dimethyl-5-decen-1,9-diyne C₁₂H₁₆ Branched diyne Stabilized cycloaddition intermediates Specialty polymers
Table 2: Reaction Conditions for Cycloadditions
Substrate Catalyst Reaction Type Product Reference
Deca-1,9-diyne Co [2+2+2] Cycloaddition Steganone analogues
3-Acyloxy-4-ene-1,9-diyne Rh(I) [5+2] Cycloaddition Bicyclo[5.3.0]decatriene
Cyclohexadeca-1,9-diene H₂O₂ Epoxidation 17-Oxabicyclo[14.1.0]heptadec-8-ene

Research Findings and Challenges

  • Synthetic Challenges : this compound’s synthesis likely requires high-dilution conditions to mitigate intermolecular side reactions, akin to macrocycle preparations .
  • Regioselectivity : Unlike linear diynes, its cyclic structure may enforce specific regiochemical outcomes in cycloadditions, though steric constraints could limit substrate compatibility .

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